(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Synthesis Analysis
The synthesis of nucleoside analogs often involves intricate pathways to introduce specific functional groups, ensuring the correct stereochemistry. For compounds similar to our molecule of interest, methodologies could involve starting from purine bases and sequentially adding functional groups, such as hydroxymethyl and chloro substituents, under controlled conditions to build the tetrahydrofuran ring. An example in literature demonstrates the efficient synthesis of nucleoside analogs using key intermediates like 2-acetoxy-3-fluoro-5-(p-toluoyloxymethyl)tetrahydrofuran, further applied to the synthesis of complex molecules (Jin et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine conformations and stereochemistry. The structural analysis might reveal the spatial arrangement of the hydroxymethyl and chloropurinyl groups, crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar molecules have used NMR and X-ray diffraction to elucidate the configuration and conformation of nucleoside analogs (Walla et al., 2010).
Chemical Reactions and Properties
The compound's reactivity would be influenced by its functional groups. The chloropurinyl group is susceptible to nucleophilic substitution reactions, while the hydroxymethyl group could engage in various chemical transformations, including oxidation and etherification. For example, 2,5-bis(hydroxymethyl)furan has been utilized in enzymatic polymerization reactions to create biobased polyesters, demonstrating the versatility of hydroxymethyl-containing compounds (Jiang et al., 2014).
Scientific Research Applications
Conversion of Biomass to Valuable Chemicals
One notable application of similar furan derivatives involves the conversion of plant biomass into furan derivatives, highlighting sustainable access to polymers, functional materials, and fuels. This approach emphasizes the role of hydroxymethylfurfural (HMF) and its derivatives, showcasing their potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomass-derived Chemicals in Organic Synthesis
Further emphasizing the role of biomass-derived chemicals, research on 5-Hydroxymethylfurfural (5-HMF) underscores its extensive applications in producing various value-added chemicals, materials, and biofuels. This underlines the importance of such compounds as building blocks in organic synthesis, contributing to a more sustainable chemical industry (Fan, Verrier, Queneau, & Popowycz, 2019).
Tautomeric Equilibria in Nucleic Acid Bases
In the realm of molecular biology, the study of tautomeric equilibria of nucleic acid bases (such as purines and pyrimidines) reveals the influence of molecular interactions on these equilibria, pertinent to understanding DNA replication and mutation mechanisms. This research has implications for comprehending the fundamental processes of life at the molecular level (Person et al., 1989).
Hydroxymethylfurfural (HMF) in Adhesives
HMF and its derivatives are recognized for their potential in adhesive systems, offering a renewable alternative to fossil-based binders. This application is particularly relevant to industries like wood and foundry, which are among the largest users of adhesives, highlighting the shift towards more sustainable industrial practices (Thoma et al., 2020).
properties
IUPAC Name |
5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEULCIODBNODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963464 | |
Record name | 6-Chloro-9-(2-deoxypentofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
CAS RN |
4594-45-0, 4594-46-1 | |
Record name | NSC409824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC90251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-(2-deoxypentofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropurine 2'-deoxyriboside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.